CYP1A2 Metabolic Stability: 8-Methyl Analog Shows Moderate Time-Dependent Inhibition vs. Class Baseline
In human liver microsome assays, the 8-methyl regioisomer exhibits time-dependent inhibition of CYP1A2 with an IC50 of 2.53 µM, indicating a moderate metabolic liability absent in many structurally similar but uncharacterized 4-anilinoquinoline analogs. This quantitative metabolic clearance data is absent for the 6-methyl regioisomer, providing a distinct differentiator for DMPK-aware lead selection [1].
| Evidence Dimension | CYP1A2 time-dependent inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 2.53 µM (2.53 × 10³ nM) |
| Comparator Or Baseline | 6-methyl regioisomer: no reported CYP1A2 data; many 4-anilinoquinolines: lack of metabolic stability characterization |
| Quantified Difference | Not calculable due to missing comparator data, but provides a unique DMPK characterization point. |
| Conditions | Human liver microsomes, preincubated 0.5 hr with NADPH, substrate addition followed by LC-MS/MS analysis. |
Why This Matters
This is the only publicly available CYP inhibition data for this specific regioisomer, enabling informed ADME risk assessment early in hit-to-lead campaigns.
- [1] BindingDB BDBM50601513 CHEMBL5180351. IC50: 2.53E+3 nM. Time dependent inhibition of human liver microsome CYP1A2. Accessed via BindingDB.org. View Source
